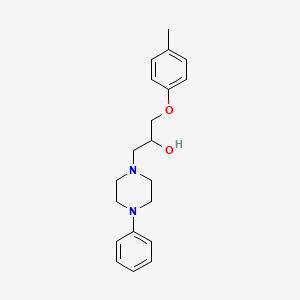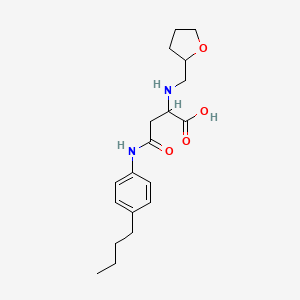
1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of propranolol, which is a well-known beta-blocker used to treat hypertension and other cardiovascular conditions. The synthesis method of this compound involves the reaction of propranolol with 4-methylphenol and 4-phenylpiperazine.
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
- DNA Minor Groove Binders: Compounds like Hoechst 33258, which shares structural similarities with phenylpiperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Such compounds have applications in fluorescence microscopy for DNA staining, facilitating the study of chromosomal structures and nuclear DNA content, besides their uses as radioprotectors and topoisomerase inhibitors. This indicates a potential application of similar compounds in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Endocrine Disruption and Reproductive Effects
- Endocrine Disruptors: Research on bisphenol A and similar compounds, acting as endocrine disruptors, highlights the significant effects these chemicals can have on reproductive health. Such compounds, found in plastics, disrupt physiological functions of hormones, particularly affecting developing testes during puberty. This area of research underscores the importance of understanding the molecular mechanisms behind such disruptions and the impact on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure and Health Risks
- Occupational Health: Studies on occupational exposure to chemicals like bisphenol A reveal that workers exposed to such chemicals face higher health risks, including sexual dysfunction and potential effects on offspring. This research area emphasizes the need for assessing worker exposure to potentially harmful compounds and evaluating associated adverse health effects (Ribeiro et al., 2017).
Environmental and Ecotoxicological Concerns
- Environmental Pollutants: The persistence and ubiquity of certain phenolic compounds, including parabens and brominated phenols, in the environment, raise concerns regarding their biodegradability and potential as endocrine disruptors. Research in this field focuses on the occurrence, fate, and behavior of these compounds in aquatic environments, highlighting the need for further studies to understand their toxicity and impact on ecosystems (Haman et al., 2015).
Propriétés
IUPAC Name |
1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXELSJQDUZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2958796.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)



![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)

